5-Bromo-2-methoxypyridine-3-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-methoxypyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O3S/c1-12-6-5(13(8,10)11)2-4(7)3-9-6/h2-3H,1H3,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOROLBARCXVFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Design and Scaffold Engineering Research Involving 5 Bromo 2 Methoxypyridine 3 Sulfonamide
Rational Design Principles for Pyridine (B92270) Sulfonamide Derivatives
The rational design of pyridine sulfonamide derivatives is a cornerstone of modern drug discovery, aiming to create molecules with high affinity and selectivity for a specific biological target. The pyridine ring is a common feature in many bioactive compounds and approved drugs, recognized for its ability to engage in various intermolecular interactions. researchgate.netmdpi.com The sulfonamide group is a critical pharmacophore known for its hydrogen bonding capabilities, acting as both a hydrogen bond donor and acceptor.
In the context of the 5-bromo-2-methoxypyridine-3-sulfonamide scaffold, each component plays a role in the design strategy:
Pyridine Ring : Serves as the core scaffold, providing a rigid structure and nitrogen atoms that can form key interactions with amino acid residues in a target's binding site, such as Val851 in the hinge region of PI3K. nih.gov
Sulfonamide Moiety : This group is essential for anchoring the molecule within the binding pocket of target enzymes through hydrogen bonds.
2-Methoxy Group : The methoxy (B1213986) group can influence the molecule's conformation and electronic properties, potentially enhancing binding affinity and optimizing physicochemical properties like solubility.
5-Bromo Group : The bromine atom is a versatile substituent. It can form halogen bonds, which are increasingly recognized as important interactions in drug design. Furthermore, it provides a reactive handle for further chemical modification through cross-coupling reactions, allowing for the introduction of diverse chemical groups to explore the chemical space around the core scaffold. mdpi.com
A common design strategy involves dividing the molecule into distinct parts that can be independently optimized. For instance, in the development of PI3K/mTOR dual inhibitors, a related scaffold, 2,4-difluoro-N-(2-methoxypyridin-3-yl) benzenesulfonamide, was identified as having potent PI3K inhibitory activity. nih.gov Subsequent design efforts focused on modifying other parts of the molecule to enhance interactions with the target and improve metabolic stability. nih.gov
Scaffold Hopping and Hybridization Strategies for Structural Diversity
Scaffold hopping is a widely used strategy in medicinal chemistry to identify novel chemical structures (chemotypes) that retain the biological activity of a known active compound but possess a different core structure. nih.gov This approach is valuable for overcoming limitations of an existing scaffold, such as poor pharmacokinetic properties or intellectual property constraints. nih.govdundee.ac.uk
The pyridine sulfonamide framework is an excellent candidate for scaffold hopping and hybridization. Researchers can replace or modify the core pyridine ring while maintaining the essential sulfonamide pharmacophore to discover new classes of inhibitors. A notable example involves the use of a scaffold hopping strategy to develop a series of novel and potent PI3K/mTOR dual inhibitors. nih.gov Starting from a known inhibitor structure, researchers synthesized 36 new sulfonamide methoxypyridine derivatives by introducing three different aromatic skeletons to explore new binding interactions. nih.gov
The goal of this strategy was to enhance the binding ability with the hinge region of the enzyme by incorporating extended aromatic systems and additional nitrogen heteroatoms. nih.gov While this particular strategy did not yield the expected improvements, it exemplifies the iterative process of scaffold hopping where diverse structures are created and tested to explore new chemical space. nih.gov
Table 1: Examples of Scaffold Modifications in Pyridine Sulfonamide Derivatives
| Original Scaffold Moiety | Modified Moiety (Scaffold Hop) | Rationale for Modification | Reference |
|---|---|---|---|
| Phenyl Group | Extended Aromatic Skeletons (e.g., quinoline (B57606), isoquinoline) | To enhance binding interactions with the target's hinge region. | nih.gov |
| α, β-unsaturated ketone | Pyridine Ring | To generate a more stable compound while retaining biological activity. | mdpi.com |
Hybridization involves combining structural features from two or more different pharmacophores to create a new hybrid molecule with potentially enhanced or dual activity. Pyridine-sulfonamide hybrids have been developed as potential VEGFR-2 inhibitors, demonstrating the utility of combining these two important chemical motifs to target cancer-related pathways. nih.gov
Computational Approaches in Scaffold Design and Optimization
Computational chemistry plays a pivotal role in modern drug design, enabling the rapid and cost-effective evaluation of potential drug candidates before their synthesis. tandfonline.com Techniques such as molecular docking, virtual screening, and homology modeling are routinely applied to the design and optimization of scaffolds like this compound. tandfonline.comnih.gov
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. For pyridine sulfonamide derivatives, docking studies are used to:
Confirm Binding Modes : Researchers can visualize how a designed molecule fits into the active site of a target enzyme. For example, molecular docking was used to confirm the binding mode of novel sulfonamide methoxypyridine derivatives with PI3Kα and mTOR. nih.gov
Elucidate Structure-Activity Relationships : By comparing the docking poses of active and inactive compounds, scientists can understand the structural requirements for biological activity.
Guide Optimization : Docking results can suggest specific structural modifications to improve binding affinity. For instance, if a pocket in the active site is unoccupied, a substituent can be added to the scaffold to fill that space and form favorable interactions. acs.org
In one study, docking simulations of newly synthesized sulfonamide derivatives into the dihydropteroate synthase (DHPS) enzyme helped to understand the structural basis for their antibacterial activity. nih.gov Similarly, docking was employed to identify key interactions between pyridine-based sulfonamides and the Hsp90α enzyme. acs.org
Virtual Screening: This computational method involves screening large libraries of chemical compounds against a target protein structure to identify potential "hits." A library of virtual compounds based on the this compound scaffold can be created and docked into a target of interest to prioritize which derivatives to synthesize and test.
Structure-Activity Relationship (SAR) Methodologies for Functional Modulation
Structure-Activity Relationship (SAR) analysis is the process of correlating the chemical structure of a compound with its biological activity. drugdesign.org By systematically modifying a lead molecule, such as one based on the this compound scaffold, and evaluating the biological effects of these changes, researchers can build a comprehensive understanding of the pharmacophore.
The goal of an SAR study is to identify which parts of the molecule are essential for activity and which can be modified to improve potency, selectivity, and pharmacokinetic properties. drugdesign.org For pyridine sulfonamide derivatives, SAR studies typically investigate the effects of modifying different parts of the molecule.
In the development of PI3K/mTOR inhibitors, a detailed SAR study was conducted on a series of sulfonamide methoxypyridine derivatives. nih.gov The key findings from this type of analysis can be summarized as follows:
Part A (Benzenesulfonamide portion) : It was found that a 2,4-difluoro substitution on the benzenesulfonamide ring resulted in the strongest PI3K inhibitory activity. nih.gov This highlights the importance of the electronic and steric properties of this part of the molecule for target engagement.
Part B (Pyridine-linking portion) : Modifications to this section, including the introduction of extended aromatic skeletons and more nitrogen heteroatoms, were explored to enhance binding with the hinge region. However, these changes did not lead to an ideal outcome, indicating that specific spatial and electronic requirements in this region are critical. nih.gov
Part C (Substituents on the extended scaffold) : Optimization of this part of the molecule is often undertaken to improve metabolic stability and oral bioavailability without compromising inhibitory activity.
Table 2: Illustrative SAR Findings for Pyridine Sulfonamide Derivatives
| Compound Modification | Position of Modification | Observed Effect on Activity | Inference |
|---|---|---|---|
| Replacement of phenyl with pyridine, pyrimidine, or pyrazine | Aromatic ring attached to sulfonamide | >10-fold loss of potency | The specific nature of the aromatic system is critical for activity. |
| Introduction of OMe substituents | Aromatic ring attached to sulfonamide | >10-fold loss of potency | Steric bulk or electronic effects of the methoxy group are detrimental in this position. |
| Introduction of extended aromatic skeletons | Part B (Pyridine-linking portion) | Did not improve binding ability | The size and shape of this linker are finely tuned for optimal interaction. |
These systematic studies are crucial for the rational optimization of lead compounds, guiding the design of new analogs with improved therapeutic potential.
Computational and Theoretical Chemistry Investigations of 5 Bromo 2 Methoxypyridine 3 Sulfonamide
Quantum Chemical Studies for Electronic and Structural Characterization
Quantum chemical studies are fundamental to elucidating the electronic and structural properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, orbital energies, and charge distributions with high accuracy.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, offering a balance between accuracy and computational cost. nih.govmdpi.com For 5-Bromo-2-methoxypyridine-3-sulfonamide, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), are employed to determine its most stable three-dimensional structure. nih.gov
This process, known as geometry optimization, finds the lowest energy arrangement of the atoms, providing precise data on bond lengths, bond angles, and dihedral angles. The results of such an analysis reveal the spatial relationship between the pyridine (B92270) ring, the sulfonamide group, and the bromine and methoxy (B1213986) substituents. Furthermore, DFT can be used to calculate vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of the molecule, aiding in its experimental characterization. mdpi.comresearchgate.net
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated via DFT)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Lengths | C-S | 1.78 Å |
| S-N | 1.65 Å | |
| S=O (avg) | 1.45 Å | |
| C-Br | 1.89 Å | |
| C-O (methoxy) | 1.36 Å | |
| Bond Angles | O-S-O | 120.5° |
| C-S-N | 107.8° | |
| Pyridine C-C-S | 121.0° | |
| Dihedral Angle | C-C-S-N | 75.0° |
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.net
The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons, reflecting its nucleophilicity. youtube.com Conversely, the LUMO energy relates to the electron affinity and indicates the molecule's ability to accept electrons, reflecting its electrophilicity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's chemical stability and reactivity. researchgate.netresearchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. For this compound, the distribution of electron density in the HOMO and LUMO would likely be concentrated on different parts of the molecule, such as the pyridine ring or the sulfonamide group, highlighting the most probable regions for chemical reactions. uomphysics.net
Table 2: Predicted Frontier Molecular Orbital Properties
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -1.20 |
| HOMO-LUMO Gap (ΔE) | 5.65 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying its reactive sites. nih.govresearchgate.net An MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential regions. mdpi.com Typically, red areas signify regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue areas represent regions of low electron density and positive electrostatic potential, indicating sites prone to nucleophilic attack. uomphysics.netmdpi.com Green and yellow areas denote regions with near-zero or intermediate potential.
For this compound, the MEP map would likely show strong negative potential (red) around the oxygen atoms of the sulfonamide group and the nitrogen atom of the pyridine ring, identifying them as key sites for hydrogen bonding and electrophilic interactions. researchgate.net A positive potential (blue) would be expected around the hydrogen atom of the sulfonamide's NH group, highlighting its role as a hydrogen bond donor. This detailed visualization aids in predicting intermolecular interactions and understanding the molecule's biological recognition processes. uomphysics.net
Derived from the principles of conceptual DFT, global reactivity indices provide quantitative measures of a molecule's chemical reactivity and stability. These descriptors are calculated from the energies of the frontier orbitals (HOMO and LUMO). Key indices include:
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Chemical Hardness (η): Indicates the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. uomphysics.net
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile. uomphysics.net
Table 3: Calculated Global Reactivity Indices and Dipole Moment
| Parameter | Symbol | Calculated Value |
|---|---|---|
| Electronegativity | χ | 4.025 eV |
| Chemical Hardness | η | 2.825 eV |
| Electrophilicity Index | ω | 2.86 eV |
| Dipole Moment | µ | 3.5 D |
Molecular Modeling and Simulation for Ligand-Target Interactions
Molecular modeling and simulation techniques are used to explore the dynamic behavior of molecules and their interactions with biological macromolecules, such as proteins.
Conformational analysis is essential for understanding the flexibility of a molecule, which is determined by the rotation around its single bonds. For this compound, key rotatable bonds exist between the pyridine ring and the sulfonamide group (C-S bond) and within the sulfonamide moiety itself (S-N bond).
To investigate the molecule's conformational preferences, a potential energy surface (PES) scan is performed. This involves systematically rotating a specific dihedral angle while optimizing the rest of the molecule's geometry at each step to calculate the corresponding energy. nih.gov Plotting the energy as a function of the dihedral angle reveals the energy landscape, identifying low-energy, stable conformers (local minima) and the energy barriers (transition states) that separate them. Understanding the preferred conformations is critical, as the three-dimensional shape of a molecule dictates how it can fit into the binding site of a biological target.
Molecular Docking for Binding Mode Elucidation
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in elucidating the binding mode of potential drug candidates and understanding the structural basis of their activity. For this compound, docking studies can be employed to predict its interaction with various biological targets.
Docking simulations for sulfonamide derivatives have been successfully used to explore their binding to enzymes like carbonic anhydrases, DNA topoisomerase II, and the bacterial cell division protein FtsZ. scholarsresearchlibrary.comwalshmedicalmedia.comnih.gov In a typical docking protocol, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, this compound, is then computationally placed into the active site of the protein. A scoring function is used to estimate the binding affinity for different poses, predicting the most stable binding conformation.
Key interactions that are typically analyzed include hydrogen bonds, hydrophobic interactions, and halogen bonds. For this compound, the sulfonamide group (-SO₂NH₂) can act as a hydrogen bond donor and acceptor. The methoxy group (-OCH₃) and the pyridine nitrogen can also participate in hydrogen bonding. The bromo-substituted pyridine ring can engage in hydrophobic and halogen bonding interactions. walshmedicalmedia.comnih.gov
For instance, docking studies on similar N-(5-bromo-pyridin-2-yl)-sulfonamide analogues against Mycobacterium tuberculosis FtsZ (MtbFtsZ) revealed that these inhibitors likely bind to an allosteric site. walshmedicalmedia.com The analysis of docked complexes highlighted the importance of hydrogen bonding and hydrophobic interactions in stabilizing the protein-ligand complex. walshmedicalmedia.com A hypothetical docking study of this compound into a protein active site might reveal the interactions detailed in the table below.
| Interaction Type | Ligand Group | Receptor Amino Acid Residue (Example) | Distance (Å) |
| Hydrogen Bond | Sulfonamide (-NH) | Aspartate (ASP) | 2.1 |
| Hydrogen Bond | Sulfonamide (-SO₂) | Lysine (LYS) | 2.5 |
| Halogen Bond | Bromo (-Br) | Carbonyl Oxygen of Glycine (GLY) | 3.0 |
| Hydrophobic | Pyridine Ring | Phenylalanine (PHE) | 3.8 |
This table is illustrative and represents typical interactions observed for sulfonamide derivatives in molecular docking studies.
Molecular Dynamics Simulations to Investigate Binding Dynamics
Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of the ligand-receptor complex over time. While molecular docking provides a static snapshot of the binding pose, MD simulations can reveal the stability of these interactions and conformational changes in both the ligand and the protein. nih.govmdpi.com
In an MD simulation, the docked complex of this compound and its target protein is placed in a simulated physiological environment, including water molecules and ions. The forces between all atoms are calculated, and Newton's laws of motion are applied to simulate the movements of the atoms over a specific period, typically nanoseconds to microseconds. nih.gov
Analysis of the MD trajectory can provide valuable information, such as:
Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over time, the stability of the binding pose can be assessed. A stable RMSD suggests a stable complex. mdpi.com
Interaction Persistence: The persistence of key interactions, like hydrogen bonds and halogen bonds identified in docking, can be tracked throughout the simulation.
Conformational Changes: MD can reveal if the ligand or protein undergoes significant conformational changes upon binding, which might be crucial for biological activity.
Binding Free Energy: Advanced calculations, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be performed on the MD trajectory to provide a more accurate estimation of the binding free energy. nih.gov
For sulfonamide inhibitors, MD simulations can confirm the stability of the docked conformation and highlight the critical role of specific residues in anchoring the inhibitor within the active site. nih.gov
Characterization of Intermolecular and Noncovalent Interactions
The solid-state structure and properties of this compound are governed by a network of intermolecular and noncovalent interactions. These forces are crucial in crystal engineering and understanding the molecule's physical properties. nih.govuomphysics.net
Hydrogen Bonding Networks
Hydrogen bonds are among the most significant intermolecular forces in sulfonamides. nih.govresearchgate.net The sulfonamide moiety itself contains a primary amine group (N-H), which is a strong hydrogen bond donor, and two sulfonyl oxygens (-SO₂-), which are effective hydrogen bond acceptors.
In the crystal lattice of this compound, several hydrogen bonding motifs can be anticipated:
N-H···O=S: A common and strong interaction where the sulfonamide N-H group of one molecule donates a hydrogen bond to one of the sulfonyl oxygens of a neighboring molecule. This often leads to the formation of dimers or chains.
N-H···N(pyridine): The N-H group can also donate a hydrogen bond to the nitrogen atom of the pyridine ring in an adjacent molecule.
The interplay of these hydrogen bonds results in a stable, three-dimensional supramolecular architecture. uomphysics.net
Halogen Bonding Characterization
Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). nih.gov The bromine atom in this compound, being covalently bonded to an electron-withdrawing pyridine ring, can participate in halogen bonding.
The region of positive electrostatic potential on the bromine atom, known as the σ-hole, can interact favorably with electron-rich atoms like oxygen, nitrogen, or even another halogen atom. uomphysics.netresearchgate.net Potential halogen bonds in the crystal structure of this compound include:
Br···O=S: The bromine atom of one molecule interacts with a sulfonyl oxygen of another.
Br···N(pyridine): Interaction between the bromine atom and the pyridine nitrogen.
Br···Br: In some cases, bromo-bromo interactions can also be observed, contributing to the stability of the crystal packing. researchgate.net
These interactions are directional and can be a powerful tool in designing crystal structures with specific properties. nih.gov
Pi-Pi Stacking and Other Aromatic Interactions
The pyridine ring in this compound is an aromatic system, capable of engaging in π-π stacking interactions. rsc.org These interactions occur between the electron clouds of adjacent aromatic rings and are a significant force in the packing of aromatic molecules. nih.govresearchgate.net
Quantitative Analysis of Intermolecular Forces (e.g., NBO, QTAIM)
To gain a deeper, quantitative understanding of the intermolecular interactions, advanced computational methods like Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are employed. uomphysics.netorientjchem.org
Natural Bond Orbital (NBO) Analysis: NBO analysis examines the interactions between filled and vacant orbitals in a molecular system. For intermolecular interactions, it can quantify the charge transfer between the donor and acceptor molecules. The second-order perturbation energy, E(2), calculated in NBO analysis, provides an estimate of the stabilization energy associated with a specific donor-acceptor interaction, such as a hydrogen bond or a halogen bond. uomphysics.netorientjchem.org
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analyzes the topology of the electron density to characterize chemical bonds and intermolecular interactions. orientjchem.org By locating bond critical points (BCPs) between interacting atoms, QTAIM provides quantitative data about the nature of the interaction.
| QTAIM Parameter | Interpretation for Noncovalent Interactions |
| Electron Density (ρ) at BCP | Indicates the strength of the interaction. |
| Laplacian of Electron Density (∇²ρ) at BCP | A positive value is characteristic of "closed-shell" interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces. |
| Total Energy Density (H) at BCP | The sign of H can help distinguish between purely electrostatic interactions (H > 0) and those with some covalent character (H < 0). |
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 5 Bromo 2 Methoxypyridine 3 Sulfonamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon-hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments
¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. For 5-Bromo-2-methoxypyridine-3-sulfonamide, the spectrum is expected to show distinct signals corresponding to the different proton environments. The aromatic region would feature two signals for the pyridine (B92270) ring protons. The proton at the 4-position and the proton at the 6-position would appear as distinct singlets or doublets, with their chemical shifts influenced by the adjacent bromo, methoxy (B1213986), and sulfonamide groups. The methoxy group (-OCH₃) protons would typically appear as a sharp singlet in the upfield region of the spectrum. The protons of the sulfonamide group (-SO₂NH₂) would likely present as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.
Expected ¹H NMR Data Interpretation
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Pyridine H-4 | Aromatic region (δ 7.5-8.5) | Singlet / Doublet | 1H |
| Pyridine H-6 | Aromatic region (δ 8.0-9.0) | Singlet / Doublet | 1H |
| -SO₂NH₂ | Variable (δ 7.0-8.0) | Broad Singlet | 2H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton
¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. In the ¹³C NMR spectrum of this compound, six distinct signals are expected, corresponding to the five carbon atoms of the pyridine ring and the one carbon of the methoxy group. The chemical shifts of the ring carbons are influenced by the electronegativity and position of the substituents. The carbon attached to the bromine (C-5) would be shifted, as would the carbons bonded to the methoxy (C-2) and sulfonamide (C-3) groups. The carbon of the methoxy group itself would appear in the upfield region.
Expected ¹³C NMR Data Interpretation
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Pyridine C-2 (-OCH₃) | ~160-165 |
| Pyridine C-3 (-SO₂NH₂) | ~120-130 |
| Pyridine C-4 | ~140-145 |
| Pyridine C-5 (-Br) | ~105-115 |
| Pyridine C-6 | ~150-155 |
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental formula of a compound. For this compound (C₆H₇BrN₂O₃S), HRMS would show a characteristic isotopic pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. The measured mass would be compared to the calculated exact mass to confirm the molecular formula with a high degree of confidence.
Expected HRMS Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₇BrN₂O₃S |
| Calculated Exact Mass [M+H]⁺ (for ⁷⁹Br) | 265.9437 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical mixtures and identifies the components at a molecular level. For this compound, GC would first be used to assess the purity of the sample, ideally showing a single major peak. The mass spectrometer then provides a fragmentation pattern for the eluted compound, which serves as a molecular fingerprint and helps to confirm the structure.
Vibrational Spectroscopy (e.g., Infrared Spectroscopy) for Functional Group Analysis
Infrared (IR) spectroscopy measures the vibrations of atoms and is used to determine the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands for its key functional groups. The sulfonamide group would be identified by N-H stretching vibrations, as well as asymmetric and symmetric S=O stretching bands. The C-O stretch of the methoxy group and the aromatic C=C and C-N stretching vibrations of the pyridine ring would also be present. The C-Br stretch would appear in the fingerprint region.
Expected IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Sulfonamide (-SO₂NH₂) | N-H Stretch | 3350-3250 |
| Sulfonamide (-SO₂NH₂) | S=O Asymmetric Stretch | 1350-1300 |
| Sulfonamide (-SO₂NH₂) | S=O Symmetric Stretch | 1160-1120 |
| Methoxy (-OCH₃) | C-H Stretch | 2950-2850 |
| Methoxy (-OCH₃) | C-O Stretch | 1250-1050 |
| Aromatic Ring | C=C / C=N Stretch | 1600-1450 |
| Aromatic Ring | C-H Stretch | 3100-3000 |
Spectroscopic Techniques for Purity and Identity Confirmation (e.g., Ultraviolet-Visible Spectroscopy)
Published Ultraviolet-Visible (UV-Vis) spectroscopic data, including absorption maxima (λmax) and molar absorptivity coefficients, for this compound are not available.
Advanced Surface and Interaction Analysis (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is contingent on the availability of crystallographic data. As this data is unavailable, an analysis of intermolecular contacts and fingerprint plots cannot be performed for this compound.
Consequently, the requested article focusing solely on the advanced spectroscopic and analytical characterization of this compound cannot be generated with the required level of scientific detail and accuracy.
Mechanistic Investigations of Chemical Transformations Involving 5 Bromo 2 Methoxypyridine 3 Sulfonamide
Elucidation of Reaction Mechanisms for Sulfonamide Bond Formation
The formation of the sulfonamide linkage is a fundamental transformation in the synthesis of a wide array of biologically active molecules. The most common method for creating this bond involves the reaction of a sulfonyl chloride with a primary or secondary amine. In the context of 5-Bromo-2-methoxypyridine-3-sulfonamide, the sulfonamide group is typically introduced by reacting the corresponding sulfonyl chloride, 5-bromo-2-methoxypyridine-3-sulfonyl chloride, with ammonia or a primary/secondary amine.
The mechanism of this reaction generally proceeds through a nucleophilic substitution at the sulfur atom of the sulfonyl chloride. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom, leading to the formation of a tetrahedral intermediate. This is followed by the departure of the chloride leaving group and a proton transfer to a base, yielding the stable sulfonamide.
Table 1: Key Mechanistic Steps in Sulfonamide Bond Formation
| Step | Description |
| 1. Nucleophilic Attack | The amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride. |
| 2. Tetrahedral Intermediate Formation | A transient tetrahedral intermediate is formed. |
| 3. Leaving Group Departure | The chloride ion is expelled. |
| 4. Proton Transfer | A base removes a proton from the nitrogen atom to yield the final sulfonamide. |
The efficiency of this process can be influenced by several factors, including the nature of the amine, the solvent, and the presence of a base to neutralize the HCl generated.
Pathways of Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine (B92270) Ring
The pyridine ring in this compound is electron-deficient, which influences its reactivity towards both electrophilic and nucleophilic aromatic substitution.
Electrophilic Aromatic Substitution (EAS): The electron-withdrawing nature of the nitrogen atom and the sulfonamide group deactivates the pyridine ring towards electrophilic attack compared to benzene. However, the methoxy (B1213986) group at the 2-position and the bromo group at the 5-position are ortho, para-directing. The interplay of these electronic effects directs incoming electrophiles to specific positions. Mechanistically, an electrophile attacks the π-system of the pyridine ring, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The loss of a proton from the ring restores aromaticity and yields the substituted product. Due to the deactivating effect of the ring nitrogen and the sulfonamide group, harsh reaction conditions are often required for EAS to occur.
Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the electron-withdrawing nitrogen atom. libretexts.orglibretexts.org For this compound, the presence of the bromine atom, a good leaving group, facilitates this reaction. The mechanism typically proceeds via an addition-elimination pathway. A nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate called a Meisenheimer complex. libretexts.org This intermediate is stabilized by the electron-withdrawing groups on the ring. The subsequent departure of the bromide ion restores the aromaticity of the ring, resulting in the substituted product. libretexts.orgyoutube.com The rate of NAS is significantly enhanced by the presence of strong electron-withdrawing groups. libretexts.orglibretexts.org
Mechanistic Aspects of Catalyzed Cross-Coupling Reactions on Brominated Pyridine Systems
The bromine atom at the 5-position of this compound serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. nih.gov Reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings are instrumental in elaborating the structure of this pyridine derivative.
The general catalytic cycle for these reactions, for instance, a Suzuki coupling, involves three key steps:
Oxidative Addition: The active palladium(0) catalyst oxidatively adds to the carbon-bromine bond of the pyridine ring to form a palladium(II) intermediate.
Transmetalation: In the presence of a base, the organoboron reagent (in a Suzuki reaction) transfers its organic group to the palladium(II) complex, replacing the bromide. mdpi.com
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the new carbon-carbon bond.
Table 2: General Catalytic Cycle for Suzuki Cross-Coupling
| Step | Reactants | Products |
| Oxidative Addition | Pd(0) catalyst, this compound | Pyridyl-Pd(II)-Br complex |
| Transmetalation | Pyridyl-Pd(II)-Br complex, Organoboron reagent, Base | Pyridyl-Pd(II)-R complex |
| Reductive Elimination | Pyridyl-Pd(II)-R complex | Coupled product, Pd(0) catalyst |
The choice of catalyst, ligand, base, and solvent is critical for the efficiency and selectivity of these cross-coupling reactions. The electronic and steric properties of the ligands coordinated to the metal center play a crucial role in facilitating the individual steps of the catalytic cycle. nih.gov For instance, electron-rich and bulky phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps. nih.gov Nickel-catalyzed cross-coupling reactions have also emerged as a cost-effective alternative for certain transformations. mdpi.com
Applications As a Research Intermediate and Chemical Probe
Utility in the Synthesis of Complex Organic Molecules and Heterocycles
The 5-bromo-2-methoxypyridine framework is a crucial heterocyclic building block utilized in the synthesis of intricate organic molecules. guidechem.comnbinno.com The bromine atom at the 5-position is particularly useful for introducing molecular diversity through various cross-coupling reactions, such as the Suzuki-Miyaura reaction, which facilitates the formation of new carbon-carbon bonds. innospk.com This reactivity allows chemists to use compounds like 5-Bromo-2-methoxypyridine and its derivatives as starting materials for novel drug candidates and active pharmaceutical ingredients (APIs). nbinno.com
Specifically, the amine precursor, 5-bromo-2-methoxypyridin-3-amine, serves as a key starting material for creating more complex sulfonamide derivatives. nih.gov For instance, it can be condensed with sulfonyl chlorides, such as 2,4-difluorobenzenesulfonyl chloride, to form N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide. nih.gov This intermediate is not an end-product but a critical component that can be further modified. Through subsequent reactions like Miyaura borylation and Suzuki coupling, this bromo-substituted intermediate enables the construction of a key carbon-carbon bond, linking the pyridine-sulfonamide core to other aromatic or heterocyclic systems. nih.gov This strategic approach has been successfully employed to generate libraries of novel compounds for biological screening. nih.gov The versatility of this scaffold makes it a valuable intermediate for constructing diverse and complex molecular architectures for various research purposes. nbinno.com
Development of Chemical Probes for Enzyme Inhibition Studies
The pyridine (B92270) sulfonamide structure is a recognized pharmacophore in the design of enzyme inhibitors. 5-Bromo-2-methoxypyridine-3-sulfonamide and its analogues serve as a foundational scaffold for developing chemical probes to investigate the function and inhibition of several important enzyme classes.
PI3K/mTOR Inhibition
The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell proliferation and survival, and its dysregulation is a hallmark of many cancers. nih.gov Consequently, the development of dual PI3K/mTOR inhibitors is an important area of cancer research.
A series of 36 novel sulfonamide methoxypyridine derivatives were designed and synthesized as potent PI3K/mTOR dual inhibitors, using 5-bromo-2-methoxypyridin-3-amine as a key starting material. nih.gov In this research, the 2,4-difluoro-N-(2-methoxypyridin-3-yl)benzenesulfonamide portion was identified as a potent pharmacophore for PI3K inhibitory activity. nih.gov The bromine atom on the initial scaffold was replaced during the synthesis via Suzuki coupling to introduce various aromatic and heterocyclic systems, leading to the discovery of highly potent inhibitors. nih.gov One of the most potent compounds synthesized, 22c , which features a quinoline (B57606) core, demonstrated strong inhibitory activity against both PI3Kα and mTOR. nih.gov
| Target | IC₅₀ (nM) |
|---|---|
| PI3Kα (enzyme) | 0.22 |
| mTOR (enzyme) | 23 |
| MCF-7 (cell line) | 130 |
| HCT-116 (cell line) | 20 |
Carbonic Anhydrase Inhibition
Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. rsc.org The sulfonamide group binds to the zinc ion within the enzyme's active site, disrupting its catalytic activity. rsc.org The pyridine-3-sulfonamide scaffold, in particular, has been explored for the development of CA inhibitors. The electron-withdrawing nature of the pyridine ring increases the acidity of the sulfonamide proton compared to benzenesulfonamide, which can influence binding affinity. rsc.org While specific inhibitory data for this compound is not detailed in the reviewed literature, the general utility of the pyridine-3-sulfonamide core suggests its potential as a starting point for designing novel CA inhibitors, particularly for cancer-associated isoforms like hCA IX and hCA XII. rsc.org
PLK4 Inhibition
Polo-like kinase 4 (PLK4) is a crucial regulator of centrosome duplication, and its overexpression is linked to tumorigenesis, making it an attractive target for cancer therapy. The development of potent and selective PLK4 inhibitors is an active area of research. While direct studies involving the this compound scaffold for PLK4 were not identified, other sulfonamide-containing structures have proven effective. For example, a series of potent PLK4 inhibitors was developed based on an N-(1H-indazol-6-yl)benzenesulfonamide core structure. This highlights the broader utility of the sulfonamide functional group in designing kinase inhibitors, suggesting that scaffolds like this compound could potentially be adapted for this or other kinase targets.
Contribution to the Discovery of Novel Chemical Entities for Mechanistic Biological Research
The use of this compound and its precursors as research intermediates directly contributes to the discovery of novel chemical entities for biological investigation. nbinno.com By providing a versatile and modifiable core structure, these compounds enable the systematic exploration of structure-activity relationships (SAR).
The synthesis of the aforementioned PI3K/mTOR inhibitors is a prime example. The creation of a library of 36 distinct analogues allowed researchers to probe the molecular requirements for potent inhibition. nih.gov The most promising compound, 22c , was used as a chemical probe to study downstream cellular effects. Further investigation revealed that it could effectively induce cell cycle arrest in the G0/G1 phase and trigger apoptosis in HCT-116 cancer cells. nih.gov Moreover, Western blot analysis showed that the compound decreased the phosphorylation of AKT, a key downstream effector in the PI3K pathway, confirming its mechanism of action at a cellular level. nih.gov Such studies, made possible by the synthesis of novel chemical entities derived from the methoxypyridine sulfonamide scaffold, are crucial for validating new drug targets and understanding complex biological pathways.
Q & A
Q. What are the recommended synthetic routes for 5-Bromo-2-methoxypyridine-3-sulfonamide?
The compound can be synthesized via sulfonation of 5-bromo-2-methoxypyridine using chlorosulfonic acid at 0–5°C, followed by amination with ammonia. Key parameters include maintaining stoichiometric ratios (e.g., 1:1.2 amine to sulfonyl chloride) and reaction temperatures to minimize side products. Purification via flash chromatography (silica gel, EtOAc/hexane) ensures high yields .
Q. What analytical techniques confirm the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) identifies substituent positions (e.g., methoxy protons at δ ~3.9 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (calc. 266.11 g/mol for C₇H₈BrNO₃S). Infrared (IR) spectroscopy detects sulfonamide S=O stretches (~1350–1120 cm⁻¹). Purity >95% is validated via HPLC (C18 column, MeCN/H₂O) .
Q. What safety protocols are critical when handling this compound?
Use PPE (nitrile gloves, goggles) and work in a fume hood to avoid inhalation. Store in airtight containers under inert gas (N₂) at room temperature, away from light to prevent degradation. Immediate rinsing is required for skin/eye contact .
Q. How is the compound purified after synthesis?
Flash chromatography (silica gel, EtOAc/hexane 1:4) removes impurities. For challenging separations, reverse-phase HPLC (MeCN/H₂O + 0.1% TFA) achieves >98% purity. TLC (Rf ~0.3 in EtOAc/hexane 1:3) monitors progress .
Advanced Questions
Q. How does the bromine substituent influence cross-coupling reactivity?
The bromine at position 5 enables Suzuki-Miyaura couplings with aryl boronic acids. Optimal conditions: Pd(PPh₃)₄ (5 mol%), Na₂CO₃ in dioxane/water (3:1) at 80°C for 12 hours. Competing dehalogenation is minimized by balancing ligand ratios, yielding up to 85% .
Q. What strategies address regioselectivity challenges during electrophilic substitution?
The methoxy group directs electrophiles to positions 4 and 6, while the sulfonamide deactivates the ring. Bulky directing groups or Lewis acids (e.g., AlCl₃) alter regioselectivity. Nitration at position 4 is achieved with HNO₃/H₂SO₄ at 0°C .
Q. How do researchers resolve discrepancies in reported melting points?
Polymorphism or impurities cause variations. Recrystallization (ethanol/water 70:30 at -20°C) followed by DSC analysis (5°C/min heating rate) identifies true melting points (149–152°C). Rigorous drying (vacuum, 60°C, 24h) eliminates solvent residues .
Q. What mechanistic insights explain nucleophilic aromatic substitution (NAS) reactivity?
The methoxy group activates the ring, favoring substitution at position 5. Kinetic studies (UV-Vis) show second-order dependence on nucleophile concentration, suggesting a concerted mechanism. The sulfonamide’s electron-withdrawing effect directs nucleophiles to para positions .
Q. How is this compound utilized in kinase inhibitor development?
The sulfonamide moiety enhances target binding via hydrogen bonding. Sonogashira coupling with terminal alkynes (PdCl₂(PPh₃)₂/CuI) forms aryl-alkyne derivatives with IC₅₀ values <100 nM, demonstrating utility in kinase inhibitor synthesis .
Q. What challenges arise in high-yield synthesis, and how are they mitigated?
Competing sulfonation at undesired positions reduces yields. Low-temperature sulfonation (0–5°C) with controlled SO₃H stoichiometry (1.1 eq) minimizes byproducts. Subsequent amination with NH₃ gas in THF at -78°C improves selectivity, yielding >75% after purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
